molecular formula C12H20O9 B1227876 (2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 490-51-7

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B1227876
CAS RN: 490-51-7
M. Wt: 308.28 g/mol
InChI Key: HNXRLRRQDUXQEE-SVXPYECESA-N
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Description

This molecule, due to its structural complexity, is likely of interest in synthetic organic chemistry and potentially in the development of pharmaceuticals or biologically active compounds. Its synthesis involves intricate chemical strategies to ensure the correct stereochemistry at each carbon center.

Synthesis Analysis

The synthesis of structurally related compounds involves multi-step chemical processes. For example, a convenient approach for the preparation of a related compound, "(2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol", was developed, synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene. This process highlights the intricacies involved in synthesizing complex molecules with multiple chiral centers, avoiding undesired isomers through careful selection of reaction conditions and starting materials (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of complex molecules like this often requires detailed analysis using spectroscopic and crystallographic techniques. Although specific details on this molecule are not available, related compounds have been characterized using X-ray crystallography, NMR, and IR spectroscopy, providing insights into their three-dimensional conformations and functional group orientations.

Chemical Reactions and Properties

Chemical reactions involving such complex molecules typically focus on functional group transformations while preserving the molecule's overall framework. Multicomponent reactions have been highlighted as a promising tool for creating diverse molecular structures efficiently, demonstrating the synthetic versatility of pyran-based molecules (Ryzhkova et al., 2023).

Scientific Research Applications

Synthesis and Chemical Applications

  • A novel approach for the synthesis of (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol was developed, indicating its importance in the field of organic synthesis and the potential for creating derivatives with specific properties (Liu et al., 2008).

  • The compound was utilized as a substrate for the synthesis of a magnetically recoverable nanocatalyst, illustrating its role in the development of environmentally friendly procedures for organic synthesis (Aghazadeh & Nikpassand, 2019).

  • It was also involved in the one-pot microwave-assisted synthesis of a water-soluble Glucose amine Schiff base derivative, showcasing its utility in the synthesis of complex molecules with potential applications in various fields, including material sciences (Hijji et al., 2021).

  • The compound served as a substrate for the synthesis of novel 3-pyrazolyl-4H-1,2,4-triazoles, highlighting its versatility in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical and agrochemical industries (Nikpassand & Jafari Farshami, 2020).

Biochemical and Medicinal Research

  • (2S,3R,4R,5S,6R)-2-Aryl-5,5-difluoro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diols and related compounds were identified as dual inhibitors of sodium glucose co-transporter proteins, demonstrating the compound's relevance in the development of new treatments for diseases like diabetes (Xu et al., 2020).

Material Science and Nanotechnology

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O9/c13-3-6-8(16)9(17)10(18)12(20-6)21-11-5(15)1-2-19-7(11)4-14/h1-2,5-18H,3-4H2/t5-,6-,7-,8-,9+,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXRLRRQDUXQEE-SVXPYECESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

490-51-7
Record name Cellobial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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